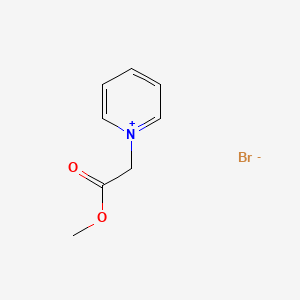

Carbomethoxymethylpyridinium bromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

32727-94-9 |

|---|---|

Molecular Formula |

C8H10BrNO2 |

Molecular Weight |

232.07 g/mol |

IUPAC Name |

methyl 2-pyridin-1-ium-1-ylacetate;bromide |

InChI |

InChI=1S/C8H10NO2.BrH/c1-11-8(10)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1;/p-1 |

InChI Key |

ABYLQACQTCXWEG-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)C[N+]1=CC=CC=C1.[Br-] |

Origin of Product |

United States |

Historical and Conceptual Foundations of Carbomethoxymethylpyridinium Bromide Research

Evolution of Pyridinium (B92312) Salt Chemistry: From Discovery to Modern Applications

The chemistry of pyridinium salts, a class of organic compounds featuring a positively charged pyridine (B92270) ring, has a rich history dating back to the 19th century. These salts are formed by the reaction of pyridine with an alkylating agent, resulting in a quaternary ammonium (B1175870) salt. Initially, research into these compounds was largely academic, focusing on their synthesis and basic reactivity.

Over the decades, the understanding and application of pyridinium salts have expanded dramatically. They have transitioned from being chemical curiosities to indispensable tools in a vast array of chemical transformations and applications. Their utility is rooted in their unique properties, including their stability and their ability to act as precursors to a variety of reactive intermediates. rsc.org The versatility of pyridinium salts is evident in their use as catalysts, reagents in organic synthesis, and as functional materials. rsc.org The development of techniques to functionalize the pyridine ring has further broadened their applicability, allowing for the synthesis of highly tailored molecules with specific chemical and physical properties.

Pioneering Academic Investigations into N-Substituted Pyridinium Compounds

The exploration of N-substituted pyridinium compounds, where a substituent is attached to the nitrogen atom of the pyridine ring, has been a fertile ground for chemical innovation. Early academic investigations laid the groundwork for understanding the influence of the N-substituent on the properties and reactivity of the pyridinium ring. These studies revealed that the nature of the substituent profoundly impacts the electronic and steric environment of the molecule, thereby dictating its chemical behavior.

A significant figure in this field was the German chemist Fritz Kröhnke. His extensive work, particularly from the mid-20th century, delved into the synthesis and reactions of pyridinium salts, including those with N-substituents bearing active methylene (B1212753) groups. wikipedia.org Kröhnke's research demonstrated the utility of these compounds in the synthesis of a wide range of other molecules, most notably in the Kröhnke pyridine synthesis, a method for preparing substituted pyridines. wikipedia.orgnih.gov His investigations into the reactivity of these salts with various reagents were instrumental in establishing their role as versatile synthetic intermediates. researchgate.net

The following table provides a brief overview of key developments in the study of N-substituted pyridinium compounds:

| Era | Key Developments | Notable Researchers/Contributions |

| Early 20th Century | Initial synthesis and characterization of simple N-alkylpyridinium salts. | General organic chemistry research |

| Mid-20th Century | Systematic investigation of the reactivity of N-substituted pyridinium salts, particularly those with electron-withdrawing groups on the substituent. Development of named reactions utilizing pyridinium salts. | Fritz Kröhnke (Kröhnke pyridine synthesis) |

| Late 20th Century | Exploration of pyridinium salts in photochemistry and as precursors to reactive intermediates like pyridinium ylides. | Continued academic and industrial research |

| 21st Century | Application of N-substituted pyridinium salts in catalysis, materials science, and medicinal chemistry. | Diverse international research groups |

Genesis of Carbomethoxymethylpyridinium Bromide Research: Initial Academic Contributions

While pinpointing the exact first synthesis of this compound is challenging without a definitive seminal publication, its conceptual origins can be traced to the broader academic efforts to alkylate pyridine with alpha-halo esters. The reaction of pyridine with methyl bromoacetate (B1195939) is a classic example of a Menshutkin reaction, a fundamental process in organic chemistry for the formation of quaternary ammonium salts.

The initial academic interest in compounds like this compound likely stemmed from a desire to explore the influence of an ester-containing substituent on the properties and reactivity of the pyridinium ring. The presence of the carbomethoxy group (-COOCH₃) introduces an electron-withdrawing character, which activates the adjacent methylene group, making the protons on that carbon more acidic. This increased acidity is a key feature that underpins much of the subsequent chemistry of this compound.

Early academic contributions would have focused on:

Synthesis and Characterization: Developing reliable methods for the preparation of this compound and characterizing its physical and spectroscopic properties.

Reactivity Studies: Investigating the reactions of the compound, particularly those involving the active methylene group.

The work of chemists like Fritz Kröhnke, who extensively studied pyridinium salts with substituents capable of forming ylides, provided the intellectual framework for understanding the potential of this compound as a precursor to reactive intermediates. wikipedia.org

Foundational Studies on Pyridinium Ylide Precursors and Reactivity

This compound is a classic precursor to a pyridinium ylide. A pyridinium ylide is a neutral, dipolar molecule containing a negatively charged carbon atom (a carbanion) directly attached to a positively charged nitrogen atom of the pyridine ring. The foundational studies on the generation and reactivity of pyridinium ylides are therefore central to the conceptual basis of this compound research.

The formation of the ylide from this compound is typically achieved by treatment with a base. The base removes a proton from the methylene group, which is made acidic by both the adjacent positively charged pyridinium nitrogen and the electron-withdrawing carbomethoxy group.

Pioneering research in the mid-20th century established the fundamental reactivity patterns of pyridinium ylides. These studies demonstrated that pyridinium ylides are versatile intermediates that can participate in a variety of chemical transformations, including:

1,3-Dipolar Cycloadditions: Reacting with various dipolarophiles (electron-deficient alkenes or alkynes) to form five-membered heterocyclic rings.

Reactions with Carbonyl Compounds: Acting as nucleophiles and reacting with aldehydes and ketones.

Rearrangement Reactions: Undergoing various rearrangements to form new molecular scaffolds.

The research on pyridinium ylides, particularly those stabilized by an ester group, provided a clear roadmap for the potential synthetic applications of this compound. The ability to generate a reactive ylide from a stable and easily accessible pyridinium salt precursor is a powerful tool in organic synthesis. organic-chemistry.org

The following table summarizes the key aspects of pyridinium ylide formation and reactivity relevant to this compound:

| Precursor | Base | Ylide Formation | Key Reactivity |

| This compound | Triethylamine, Sodium carbonate, etc. | Deprotonation of the active methylene group | 1,3-Dipolar cycloadditions, Nucleophilic addition to carbonyls, Rearrangements |

Advanced Synthetic Methodologies for Carbomethoxymethylpyridinium Bromide

Quaternization Reactions of Pyridine (B92270): Mechanistic and Stereochemical Considerations

The fundamental reaction for the synthesis of Carbomethoxymethylpyridinium bromide is the quaternization of pyridine with methyl bromoacetate (B1195939). This transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. youtube.com In this process, the nitrogen atom of the pyridine ring, acting as a nucleophile, attacks the electrophilic carbon atom of the methyl bromoacetate that is bonded to the bromine atom. The reaction proceeds through a transition state where the nitrogen-carbon bond is forming concurrently with the cleavage of the carbon-bromine bond.

The stereochemistry of the reaction is a direct consequence of the SN2 mechanism. If a chiral center were present at the alpha-carbon of the ester, the reaction would proceed with an inversion of configuration. However, in the case of methyl bromoacetate, the reacting carbon is not a stereocenter. The pyridine ring itself is planar, and the incoming carbomethoxymethyl group attaches to the nitrogen atom, which is also in the plane of the ring.

Several factors influence the rate and efficiency of the quaternization reaction. The nucleophilicity of the pyridine derivative is a key determinant. Electron-donating substituents on the pyridine ring can enhance the electron density on the nitrogen atom, thereby increasing its nucleophilicity and accelerating the reaction rate. Conversely, electron-withdrawing groups would have the opposite effect. Steric hindrance around the nitrogen atom can significantly impede the approach of the alkylating agent, slowing down the reaction.

Optimized Synthetic Pathways: High-Yield and Purity Strategies

Achieving high yields and purity in the synthesis of this compound necessitates careful optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

While specific high-yield protocols for this compound are not extensively detailed in publicly available literature, general principles for the synthesis of analogous pyridinium (B92312) salts can be applied. For instance, the reaction of 3-picoline with bromoalkanes has been successfully carried out in a solvent-free medium at elevated temperatures (above 80°C) to produce 1-alkyl-3-methyl-pyridinium bromides in good yields. google.com This suggests that a solvent-free approach could be a viable strategy for the synthesis of this compound.

In a typical laboratory-scale synthesis, equimolar amounts of pyridine and methyl bromoacetate would be reacted in a suitable solvent. The choice of solvent is crucial; polar aprotic solvents such as acetonitrile, acetone, or dimethylformamide are often employed as they can solvate the resulting ionic product while not interfering with the SN2 reaction. The reaction temperature is another critical parameter. While gentle heating can accelerate the reaction, excessive temperatures may lead to side reactions and decomposition of the product.

The purification of the final product is essential to achieve high purity. As this compound is a salt, it is typically a solid at room temperature and can be isolated by filtration upon precipitation from the reaction mixture or by evaporation of the solvent. Washing the crude product with a non-polar solvent can help remove unreacted starting materials. Recrystallization from a suitable solvent system is a common method to obtain the product in high purity.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pyridine | Methyl bromoacetate | Acetonitrile | Reflux | 4 | Data not available |

| 3-Picoline | Bromoalkane | Solvent-free | >80 | Not specified | Good |

| 1,10-Phenanthroline | 4-Methoxybenzyl bromide | Acetone | Reflux | 12 | 68 |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is aimed at minimizing the environmental impact of the process. This involves the use of safer solvents, improving atom economy, and reducing waste generation.

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents. To this end, solvent-free reaction conditions have been explored for the synthesis of pyridinium salts. nih.govsemanticscholar.org These reactions are often carried out by simply mixing the reactants and heating them, or by using mechanochemical methods such as grinding. rsc.org A solvent-free approach for the synthesis of 1-alkyl-3-methyl-pyridinium bromide from 3-picoline and bromoalkanes has been reported to give the product in good yield. google.com This suggests that a similar solvent-free synthesis of this compound could be a viable and environmentally friendly alternative to traditional solvent-based methods.

Another green alternative is the use of water as a reaction solvent. While the reactants, pyridine and methyl bromoacetate, may have limited solubility in water, the resulting ionic product, this compound, is likely to be water-soluble. Conducting the reaction in an aqueous medium can simplify the work-up procedure and avoid the use of hazardous organic solvents. The synthesis of 3-phenoxybenzyl pyridinium bromide has been successfully carried out in a xylene-water biphasic system, demonstrating the feasibility of using water in such quaternization reactions. prepchem.com

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. For the synthesis of this compound from pyridine and methyl bromoacetate, the reaction is an addition reaction where all the atoms of the reactants are incorporated into the final product.

The theoretical atom economy for this reaction is 100%, which is ideal from a green chemistry perspective. youtube.com

Calculation of Atom Economy:

Molecular Formula of Pyridine (C₅H₅N): Molecular Weight ≈ 79.10 g/mol

Molecular Formula of Methyl bromoacetate (C₃H₅BrO₂): Molecular Weight ≈ 152.97 g/mol

Molecular Formula of this compound (C₉H₁₀BrNO₂): Molecular Weight ≈ 232.07 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy (%) = (232.07 / (79.10 + 152.97)) x 100 = 100%

The Environmental Factor (E-factor) provides a more comprehensive measure of the environmental impact of a chemical process by considering the total amount of waste generated per unit of product. A lower E-factor indicates a greener process. The calculation of the E-factor requires detailed knowledge of the entire process, including the amounts of solvents used, by-products formed, and any waste generated during purification. Without a specific, detailed experimental protocol, a precise E-factor for the synthesis of this compound cannot be calculated. However, adopting solvent-free or aqueous conditions and optimizing the reaction to minimize by-product formation would significantly lower the E-factor.

Continuous Flow Synthesis and Scale-Up Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemicals, offering advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. nih.gov The application of continuous flow synthesis to the preparation of pyridinium salts has been demonstrated, suggesting its potential for the production of this compound. acs.orgtue.nl

In a continuous flow setup, reactants are continuously pumped through a reactor, which can be a heated tube or a microreactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of the reaction to achieve high yields and purity. escholarship.org The small reactor volumes enhance heat and mass transfer, leading to better reaction control and improved safety, especially for exothermic reactions.

For the synthesis of this compound, a continuous flow process would involve pumping solutions of pyridine and methyl bromoacetate through a heated reactor. The product stream would then be collected and subjected to a continuous purification process. This approach would be particularly beneficial for large-scale production, as it allows for a consistent and automated manufacturing process. The scalability of continuous flow systems is generally more straightforward than for batch reactors, as the throughput can be increased by running the system for longer periods or by using parallel reactors.

| Parameter | Typical Range | Significance |

|---|---|---|

| Residence Time | Seconds to minutes | Determines the extent of reaction. |

| Temperature | Room temperature to >150°C | Influences reaction rate and selectivity. |

| Concentration | 0.1 - 2 M | Affects reaction kinetics and throughput. |

| Solvent | Acetonitrile, DMF, etc. | Solubilizes reactants and product. |

Synthesis of Deuterated and Isotopically Labeled Analogs for Mechanistic Probes

Deuterated and isotopically labeled analogs of this compound are invaluable tools for elucidating reaction mechanisms and for use in various analytical techniques such as NMR spectroscopy and mass spectrometry. nih.gov The synthesis of these labeled compounds requires the use of appropriately labeled starting materials.

For the synthesis of a deuterated analog of this compound, one could envision several labeling patterns. For example, to probe the mechanism of a subsequent reaction involving the methylene (B1212753) protons of the carbomethoxymethyl group, one could use methyl bromoacetate-d₂. The synthesis of such a labeled reagent would be the first step.

Similarly, isotopic labeling with ¹³C or ¹⁵N can be achieved by using pyridine or methyl bromoacetate labeled at specific positions. For instance, the use of ¹⁵N-labeled pyridine would result in this compound with a ¹⁵N-labeled nitrogen atom in the pyridinium ring. This would be particularly useful for NMR studies to probe the electronic environment of the nitrogen atom. The synthesis of ¹⁵N-labeled pyridines can be achieved through various methods, including the Zincke reaction with labeled ammonium (B1175870) chloride. nih.gov

The synthesis of these labeled analogs would follow the same quaternization reaction as for the unlabeled compound. The characterization of the labeled products would typically involve NMR spectroscopy and mass spectrometry to confirm the position and extent of isotopic incorporation.

Reactivity and Mechanistic Investigations of Carbomethoxymethylpyridinium Bromide

Generation and Stabilization of Pyridinium (B92312) Ylides Derived from Carbomethoxymethylpyridinium Bromide

This compound serves as a stable precursor for the generation of a corresponding pyridinium ylide. The ylide is typically formed in situ through the deprotonation of the acidic methylene (B1212753) (CH₂) group adjacent to the positively charged pyridinium nitrogen and the carbomethoxy group. nih.gov This acid-base reaction is commonly facilitated by a suitable base, such as potassium carbonate or sodium acetate. nih.govnih.gov The presence of the electron-withdrawing carbomethoxy group significantly increases the acidity of the methylene protons, allowing for facile ylide formation under relatively mild conditions. nih.govresearchgate.net

Once generated, the pyridinium ylide is a zwitterionic species, characterized as a 1,3-dipole. The stability of this ylide is largely attributed to the presence of the electron-withdrawing carbomethoxy substituent on the carbanionic carbon. researchgate.netscispace.com This group effectively delocalizes the negative charge from the ylidic carbon through resonance, thereby stabilizing the reactive intermediate. nih.govscispace.com This stabilization is crucial for its participation in subsequent chemical transformations, particularly cycloaddition reactions. researchgate.net

The electronic structure of the pyridinium ylide derived from this compound is best described as a resonance hybrid. The negative charge on the exocyclic carbon atom is delocalized across the p-orbital system of the electron-withdrawing carbomethoxy group. This delocalization results in significant contribution from a resonance structure where the negative charge resides on the carbonyl oxygen, forming an enolate-like structure.

This resonance stabilization can be depicted as follows:

Structure A: The classic ylide structure with a negative charge on the carbon and a positive charge on the nitrogen.

Structure B: The enolate form where a double bond exists between the ylidic carbon and the carbonyl carbon, with the negative charge on the oxygen atom.

1,3-Dipolar Cycloaddition Reactions with Pyridinium Ylides

Pyridinium ylides are well-established as versatile 1,3-dipoles in cycloaddition reactions, a powerful class of reactions for constructing five-membered rings. nih.govacs.org The ylide generated from this compound readily engages with a variety of dipolarophiles, particularly those that are electron-deficient, to form complex heterocyclic structures. researchgate.net This transformation, often referred to as a [3+2] cycloaddition, involves the three atoms of the ylide (the N⁺, a C=C bond of the ring, and the carbanion) reacting with the two atoms of the dipolarophile's multiple bond. researchgate.net The initial cycloadducts, typically dihydroindolizines, often undergo spontaneous aromatization via oxidation to yield stable indolizine (B1195054) products. nih.gov

The reactivity of pyridinium ylides is significantly enhanced when paired with electron-deficient dipolarophiles, such as alkynes bearing electron-withdrawing groups. nih.govacs.org A noteworthy example is the reaction with electron-deficient ynamides, which possess an ynoate or ynone moiety. acs.orgnih.gov These reactions provide an efficient and direct route to highly functionalized heterocyclic systems. acs.orgacs.org The electron-withdrawing nature of the substituents on the ynamide lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Unoccupied Molecular Orbital (HOMO) of the pyridinium ylide, thereby accelerating the cycloaddition process.

The 1,3-dipolar cycloaddition between stabilized pyridinium ylides and electron-deficient ynamides serves as a straightforward and effective method for synthesizing highly substituted 2-aminoindolizines. acs.orgnih.govacs.org This reaction provides a convenient alternative for introducing a protected amino group at the C2 position of the indolizine core. acs.org The resulting 2-aminoindolizine scaffolds are valuable building blocks in medicinal chemistry and can be further elaborated into more complex heterocyclic compounds, such as indolizinoquinolinones. acs.org The versatility of this method allows for the synthesis of a variety of 2-aminoindolizines with diverse substitution patterns. acs.org

The table below presents data from the synthesis of various 2-aminoindolizines via the cycloaddition of pyridinium ylides and ynamides, demonstrating the scope of the reaction. acs.orgacs.org

| Entry | Pyridinium Salt Substituent | Ynamide Partner | Product (2-Aminoindolizine) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Me | Ynamido Ester | Methyl 2-(N-(4-methoxybenzyl)-4-methylphenylsulfonamido)-7-methyl-3-oxo-3-phenyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-1-carboxylate | 70 |

| 2 | 4-Ph | Ynamido Ester | Methyl 2-(N-(4-methoxybenzyl)-4-methylphenylsulfonamido)-7-phenyl-3-oxo-3-phenyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-1-carboxylate | 65 |

| 3 | 3,5-Me₂ | Ynamido Ester | Methyl 2-(N-(4-methoxybenzyl)-4-methylphenylsulfonamido)-6,8-dimethyl-3-oxo-3-phenyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-1-carboxylate | 68 |

| 4 | H | Ynamido Ketone | 1-(2-(N-(4-methoxybenzyl)-4-methylphenylsulfonamido)-3-benzoylindolizin-1-yl)ethan-1-one | 83 |

| 5 | 3-Me | Ynamido Ketone | 1-(2-(N-(4-methoxybenzyl)-4-methylphenylsulfonamido)-3-benzoyl-8-methylindolizin-1-yl)ethan-1-one | 75 |

The outcomes of 1,3-dipolar cycloadditions involving pyridinium ylides are often governed by principles of regioselectivity and stereoselectivity. In reactions involving unsymmetrical pyridinium salts, the cycloaddition typically occurs at the less sterically hindered carbon of the pyridinium ring. acs.org For instance, with a 3-methylpyridinium salt, the addition happens at the C6 position rather than the substituted C2 position. acs.org

Stereoselectivity is also a critical aspect, particularly with olefinic dipolarophiles. The cycloaddition can be highly stereospecific, with the geometry of the dipolarophile being retained in the product. nih.gov The reaction often proceeds with high diastereoselectivity, which can be rationalized by the minimization of steric and torsional strain in the transition state and the resulting product. nih.govrsc.org The stereochemical outcome is influenced by the mutual orientation of the dipole and the dipolarophile during the cycloaddition event. mdpi.com

Theoretical and computational studies provide significant insight into the mechanisms and transition states of these cycloaddition reactions. The regioselectivity of the reaction can be rationalized by examining the frontier molecular orbitals (HOMO and LUMO) of the reactants. mdpi.com The reaction is generally favored by the interaction between the HOMO of the ylide and the LUMO of the dipolarophile, with the regiochemical outcome dictated by the atoms with the largest orbital coefficients. mdpi.com

Furthermore, computational studies have explored different mechanistic pathways. For some systems, particularly under photochemical conditions, a stepwise cycloaddition mechanism proceeding through a triplet-state diradical intermediate has been proposed. nih.gov This contrasts with the often-assumed concerted pericyclic mechanism. These theoretical models help to explain the observed stereoselectivity and regioselectivity and are crucial for predicting the outcomes of new cycloaddition reactions and for designing novel synthetic routes to complex heterocyclic molecules. nih.gov

Nucleophilic Addition and Substitution Reactions on the Pyridinium Ring

The pyridinium ring in this compound is inherently electron-deficient due to the quaternized nitrogen atom, which imparts a formal positive charge. This electronic characteristic significantly activates the ring towards nucleophilic attack, a feature not observed in its non-quaternized counterpart, pyridine (B92270). Nucleophilic aromatic substitution (SNAr) reactions on such pyridinium systems are well-documented. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism.

The initial step involves the attack of a nucleophile on an electron-deficient carbon atom of the pyridinium ring, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer-type complex. nih.govwikipedia.org Resonance structures of the pyridinium cation show that the positive charge is delocalized, with the carbon atoms at positions 2, 4, and 6 (ortho and para to the nitrogen) being the most electrophilic and, therefore, the preferred sites for nucleophilic attack. youtube.comquora.com If a suitable leaving group is present at the position of attack, the subsequent elimination of this group restores the aromaticity of the ring, completing the substitution reaction. nih.gov In the absence of a leaving group, a nucleophilic addition reaction may occur, though this is often a reversible process. wikipedia.orglibretexts.org

The reactivity of pyridinium ions in SNAr reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of substituents on the ring. Studies on similar N-substituted pyridinium compounds have shown that strong nucleophiles react readily. nih.gov The mechanism for reactions with amines like piperidine (B6355638) in methanol (B129727) has been shown to be second-order, involving a rate-determining deprotonation of the addition intermediate. nih.gov

Below is a table outlining potential nucleophilic substitution reactions for a hypothetical halo-substituted this compound, illustrating the versatility of the pyridinium ring as an electrophile.

Interactive Data Table: Hypothetical Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Proposed Product (assuming leaving group at C-2) | Reaction Type |

|---|---|---|---|

| Amine | Piperidine | 2-(Piperidin-1-yl)-1-(carbomethoxymethyl)pyridinium bromide | SNAr |

| Alkoxide | Sodium Methoxide | 2-Methoxy-1-(carbomethoxymethyl)pyridinium bromide | SNAr |

| Thiolate | Sodium Thiophenoxide | 2-(Phenylthio)-1-(carbomethoxymethyl)pyridinium bromide | SNAr |

| Cyanide | Sodium Cyanide | 2-Cyano-1-(carbomethoxymethyl)pyridinium bromide | SNAr |

Electrophilic Transformations of the Pyridinium Moiety

Electrophilic transformations on the this compound ring are generally considered not applicable under standard conditions. The permanent positive charge on the pyridinium nitrogen atom strongly deactivates the entire aromatic system towards attack by electrophiles. This deactivation is significantly more pronounced than in neutral pyridine, which is already less reactive than benzene (B151609) in electrophilic aromatic substitution. youtube.com Any potential electrophilic attack would be directed to the positions least deactivated, which are the 3 and 5 positions (meta), but the reaction would require exceptionally harsh conditions and is not a synthetically viable pathway.

Radical Pathways and Single-Electron Transfer Processes

This compound can potentially engage in radical reactions through single-electron transfer (SET) processes. nih.gov In a SET event, the pyridinium salt can act as an electron acceptor. Upon reduction, it would form a neutral pyridinyl radical. This type of radical is a key intermediate in various chemical transformations.

Alternatively, oxidation of the bromide counter-ion can generate a bromine radical (Br•). nih.gov This radical is a highly reactive species known to participate in addition reactions to double bonds and hydrogen atom abstraction. libretexts.orglibretexts.orgmasterorganicchemistry.com The bromine radical could potentially react with the solvent or other organic molecules present in the system.

Furthermore, theoretical and experimental studies on related compounds suggest that under specific conditions, such as exposure to hydroxyl radicals or photochemical activation, pyridinium derivatives can initiate SET processes. nih.gov This can lead to the formation of a radical cation, which may then undergo further reactions like fragmentation or addition. nih.gov The generation of reactive N-oxy radicals from pyridine N-oxides via single-electron oxidation also points to the accessibility of radical pathways for pyridine derivatives. nih.gov

Oxidative Reactivity and Reduction Potentials

The electrochemical behavior of this compound is characterized by the redox properties of both the pyridinium cation and the bromide anion. The pyridinium cation is an oxidized species and is susceptible to reduction. The reduction potential is influenced by the substituents on the ring and the nitrogen atom. The electron-withdrawing carbomethoxymethyl group is expected to make the pyridinium ring more easily reduced compared to an unsubstituted pyridinium ion. The one-electron reduction would yield a neutral carbomethoxymethylpyridinyl radical.

The bromide anion (Br⁻) can be oxidized to various bromine species. The standard reduction potential for the Br₂/2Br⁻ couple is +1.087 V vs. the Standard Hydrogen Electrode (SHE). nih.govlibretexts.org Other relevant redox processes involving bromine species are listed in the table below. The oxidative stability of the bromide ion is an important consideration in electrochemical applications or when strong oxidants are present. nih.gov

Interactive Data Table: Standard Reduction Potentials of Selected Bromine Species in Aqueous Solution

| Reduction Half-Reaction | Standard Potential (E°) (Volts vs. SHE) | Reference |

|---|---|---|

| Br₂ + 2e⁻ ⇌ 2Br⁻ | +1.087 | nih.govlibretexts.org |

| BrO⁻ + H₂O + 2e⁻ ⇌ Br⁻ + 2OH⁻ | +0.76 (in 1 M NaOH) | libretexts.org |

| BrO₃⁻ + 6H⁺ + 6e⁻ ⇌ Br⁻ + 3H₂O | +1.478 | libretexts.org |

| HOBr + H⁺ + 2e⁻ ⇌ Br⁻ + H₂O | +1.341 | nih.govlibretexts.org |

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful toolkit for functionalizing organic molecules. bohrium.com While the stable and electron-deficient nature of the pyridinium ring in this compound presents challenges, several catalytic strategies could potentially be envisioned for its transformation.

Direct C-H activation of the pyridinium ring is a challenging but potentially valuable transformation. The C-H bonds of the pyridinium ring are polarized but generally unreactive. However, advancements in transition-metal catalysis have enabled the functionalization of previously inert C-H bonds. nih.gov Ruthenium, palladium, and rhodium catalysts are commonly employed for such reactions.

A plausible strategy would involve a directed C-H activation, where the carbomethoxymethyl group's carbonyl oxygen could act as a directing group, coordinating to the metal center and facilitating the activation of a specific C-H bond, likely at the C-2 position. Another approach involves leveraging the inherent electronic properties of the ring. For instance, ruthenium-catalyzed meta-selective C-H functionalization has been demonstrated for 2-phenylpyridine (B120327) derivatives, proceeding through an ortho-metalation followed by functionalization at the position para to the C-Ru bond. nih.gov Similar strategies could be explored for this compound, although the positive charge may significantly alter the reactivity and catalyst behavior. The bromide counter-ion itself might also play a role, as bromine adatoms have been shown to promote C-H bond activation in certain systems. researchgate.netnih.govrsc.org

Palladium-catalyzed cross-coupling reactions are cornerstone methods for C-C and C-heteroatom bond formation. nih.govyoutube.com Standard cross-coupling protocols like Suzuki, Stille, or Negishi reactions typically require an organic halide or pseudohalide as an electrophilic partner. youtube.com Unmodified this compound lacks a suitable leaving group on the aromatic ring, making it an unsuitable substrate for these classic reactions.

To engage in such catalytic cycles, the pyridinium ring would first need to be functionalized with a leaving group, such as a halogen (e.g., bromine or iodine) or a triflate group. A hypothetical halo-substituted derivative of this compound could then participate in a variety of Pd-catalyzed cross-coupling reactions. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by transmetalation with an organometallic nucleophile and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Interactive Data Table: Overview of Potential Pd-Catalyzed Cross-Coupling Reactions for a Halo-Substituted Pyridinium Derivative

| Reaction Name | Nucleophilic Partner (Organometallic Reagent) | Typical Product | Key Features |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., Arylboronic acid) | Biaryl or Aryl-Alkyl Pyridinium Salt | Mild conditions, high functional group tolerance. youtube.com |

| Stille Coupling | Organotin compound (e.g., Arylstannane) | Biaryl or Aryl-Alkyl Pyridinium Salt | Tolerant of many functional groups, but tin reagents are toxic. youtube.com |

| Negishi Coupling | Organozinc compound | Biaryl or Aryl-Alkyl Pyridinium Salt | High reactivity, but sensitive to air and moisture. youtube.com |

| Buchwald-Hartwig Amination | Amine | Aryl-amino Pyridinium Salt | Forms C-N bonds; requires a base. youtube.com |

Derivatives and Analogs of Carbomethoxymethylpyridinium Bromide: Synthesis and Structure Reactivity Relationships

Synthesis of Analogs with Varied N-Substituents and Ester Moieties

The synthesis of Carbomethoxymethylpyridinium bromide analogs would likely follow established methods for the quaternization of pyridines. This typically involves the reaction of a pyridine (B92270) derivative with an appropriate alkylating agent.

To generate analogs with varied N-substituents, one would start with a substituted pyridine and react it with methyl bromoacetate (B1195939). The N-substituent on the pyridine ring could be varied to include a range of functional groups, such as alkyls, aryls, or electron-withdrawing and electron-donating groups, to probe structure-activity relationships.

Conversely, to create analogs with different ester moieties, pyridine itself would be reacted with a series of bromoacetates where the methyl group is replaced by other alkyl or aryl groups (e.g., ethyl, tert-butyl, benzyl).

A hypothetical reaction scheme is presented below:

Table 1: Hypothetical Analogs of this compound

| N-Substituent (R) | Ester Moiety (R') | Resulting Compound Name |

|---|---|---|

| H | Ethyl | Carboethoxymethylpyridinium bromide |

| 4-Methyl | Methyl | 1-(Carbomethoxymethyl)-4-methylpyridinium bromide |

| 3-Chloro | Methyl | 1-(Carbomethoxymethyl)-3-chloropyridinium bromide |

Chemical Modifications of the Pyridine Ring

Post-quaternization modification of the pyridine ring of this compound presents a more complex synthetic challenge due to the electron-deficient nature of the pyridinium (B92312) ring. Electrophilic substitution reactions are generally difficult. However, nucleophilic substitution reactions at positions 2, 4, and 6 are more feasible, particularly if activating groups are present.

Another approach would be to synthesize substituted pyridines first and then perform the quaternization reaction with methyl bromoacetate, as described in the previous section. This is often a more straightforward and versatile method for achieving a variety of substitutions on the pyridine ring.

Synthesis of Chiral this compound Analogs

The synthesis of chiral analogs of this compound could be approached in several ways. One method involves the use of a chiral pyridine derivative as the starting material. Alternatively, a chiral bromoacetate, derived from a chiral alcohol, could be reacted with pyridine.

A more sophisticated approach involves the asymmetric hydrogenation of a pyridinium salt to create chiral piperidine (B6355638) derivatives, a technique that has been successfully applied to other pyridinium systems. dicp.ac.cnresearchgate.net This, however, would result in a saturated ring system, fundamentally altering the core structure. Catalytic asymmetric dearomatization of pyridinium salts is another powerful, albeit less common, method for generating chiral N-heterocycles. nih.gov

Computational Design and Prediction of Novel Derivatives

While no specific computational studies on this compound were found, computational chemistry offers powerful tools for the design and prediction of novel derivatives. Density Functional Theory (DFT) calculations could be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies could be performed if a dataset of analogs with corresponding activity data were available. researchgate.net These studies help in identifying the key molecular descriptors that correlate with the biological activity or chemical property of interest, thereby guiding the design of new derivatives with enhanced properties. Molecular docking simulations could also be used to predict the binding affinity of these compounds to a specific biological target.

Advanced Spectroscopic and Structural Elucidation of Carbomethoxymethylpyridinium Bromide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of chemical shifts, spin-spin coupling, and signal integrations in both ¹H and ¹³C NMR spectra, a complete and unambiguous assignment of all atoms in the Carbomethoxymethylpyridinium bromide structure can be achieved.

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the pyridinium (B92312) ring and the carbomethoxymethyl substituent. Due to the deshielding effect of the positively charged nitrogen atom, the aromatic protons of the pyridinium ring are expected to resonate at significantly downfield chemical shifts. The protons ortho to the nitrogen (H-2/H-6) would appear furthest downfield, followed by the para proton (H-4), and then the meta protons (H-3/H-5). The methylene (B1212753) protons (N-CH₂) adjacent to the pyridinium nitrogen are also shifted downfield and are expected to appear as a singlet, as they have no adjacent protons. The methyl protons (O-CH₃) of the ester group would appear as a sharp singlet at a more upfield position, characteristic of a methyl ester.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridinium ring are expected to be deshielded, with the carbons adjacent to the nitrogen (C-2/C-6) appearing at the lowest field among the ring carbons. The most downfield signal in the entire spectrum is predicted to be the carbonyl carbon (C=O) of the ester group due to its hybridization and proximity to two electronegative oxygen atoms. The methylene carbon (N-CH₂) and the methyl carbon (O-CH₃) would appear in the aliphatic region of the spectrum.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| Pyridinium H-2, H-6 | ~8.9 - 9.1 | Doublet (d) | ~6-7 | ~145 - 147 |

| Pyridinium H-4 | ~8.6 - 8.8 | Triplet (t) | ~7-8 | ~146 - 148 |

| Pyridinium H-3, H-5 | ~8.1 - 8.3 | Triplet (t) | ~7-8 | ~128 - 130 |

| N-CH₂ | ~5.5 - 5.7 | Singlet (s) | N/A | ~60 - 62 |

| O-CH₃ | ~3.7 - 3.9 | Singlet (s) | N/A | ~52 - 54 |

| C=O | N/A | N/A | N/A | ~167 - 169 |

Interactive Table 2: Plausible Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₈H₁₀BrNO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ or Pbca |

| a (Å) | ~10 - 12 |

| b (Å) | ~18 - 20 |

| c (Å) | ~25 - 27 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | ~5000 - 5500 |

| Z (molecules/unit cell) | 8 or 16 |

| Key Interactions | C–H···Br hydrogen bonds, π–π stacking |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula for the parent ion, distinguishing it from other ions with the same nominal mass.

For this compound, electrospray ionization (ESI) in positive ion mode would be the method of choice, as it is well-suited for pre-charged ionic compounds. The analysis would detect the carbomethoxymethylpyridinium cation, [C₈H₁₀NO₂]⁺. The experimentally measured exact mass would be compared to the theoretically calculated mass, with a mass error of less than 5 ppm providing strong evidence for the correct elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to investigate the fragmentation pathways of the parent ion. Collision-induced dissociation (CID) would likely induce characteristic bond cleavages. The fragmentation of N-alkylpyridinium ions often involves the loss of the N-alkyl group. researchgate.net Other plausible fragmentation pathways include the loss of the methoxy (B1213986) radical (•OCH₃) or cleavage resulting in the formation of a stable pyridinium ion. Analyzing the exact masses of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the atoms.

Interactive Table 3: Predicted HRMS Data and Fragmentation Pathway for Carbomethoxymethylpyridinium Cation

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Proposed Fragmentation Pathway |

| [M]⁺ | [C₈H₁₀NO₂]⁺ | 152.0706 | Parent Cation |

| [M - CH₃]⁺ | [C₇H₇NO₂]⁺ | 137.0471 | Loss of methyl radical from ester |

| [M - OCH₃]⁺ | [C₇H₇NO]⁺ | 121.0522 | Loss of methoxy radical |

| [M - COOCH₃]⁺ | [C₆H₆N]⁺ | 92.0495 | Loss of carbomethoxy radical |

| [Pyridine + H]⁺ | [C₅H₆N]⁺ | 80.0495 | Rearrangement and loss of C₂H₄O₂ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. cardiff.ac.uk These two methods are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

The FT-IR and Raman spectra of this compound would be dominated by vibrations characteristic of the pyridinium ring and the ester group. A strong absorption in the FT-IR spectrum around 1740-1755 cm⁻¹ would be indicative of the C=O stretching vibration of the saturated ester. The C-O stretching vibrations of the ester group would produce strong bands in the 1300-1000 cm⁻¹ region. jyoungpharm.org Vibrations associated with the aromatic pyridinium ring, including C=C and C=N stretching, are expected in the 1620-1450 cm⁻¹ range. elixirpublishers.com The C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methyl groups would be observed just below 3000 cm⁻¹. irphouse.com

Interactive Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| C=O Stretch (Ester) | 1740 - 1755 | Strong | Medium |

| C=C, C=N Ring Stretch | 1450 - 1620 | Strong | Strong |

| CH₂ Bend | 1400 - 1450 | Medium | Medium |

| C-O Stretch (Ester) | 1000 - 1300 | Strong | Weak |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λ_max) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

In this compound, the primary chromophore is the pyridinium ring. This aromatic system contains delocalized π electrons, which can undergo π→π* transitions upon absorption of UV radiation. Simple pyridinium salts typically exhibit a strong absorption band in the UV region. sharif.edu For this compound, a prominent absorption peak is expected around 260 nm. The position and intensity of this peak can be influenced by the solvent environment, a phenomenon known as solvatochromism. The ester substituent is not expected to significantly conjugate with the pyridinium ring, and therefore its effect on the λ_max of the π→π* transition should be minimal.

Interactive Table 5: Predicted Electronic Transitions for this compound

| Chromophore | Electronic Transition | Predicted λ_max (nm) | Solvent |

| Pyridinium Ring | π → π* | ~260 - 265 | Methanol (B129727) or Water |

Theoretical and Computational Chemistry Applied to Carbomethoxymethylpyridinium Bromide Systems

Quantum Chemical Calculations (DFT, Ab Initio) of Electronic Structure and Reactivity

To understand the electronic properties of Carbomethoxymethylpyridinium bromide, quantum chemical calculations would be essential. Methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to determine its molecular geometry, orbital energies (HOMO and LUMO), and electron density distribution. These calculations would provide insights into the molecule's stability, reactivity, and potential sites for electrophilic or nucleophilic attack.

For a molecule like this compound, a comparative study using various DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be necessary to ensure the reliability of the computed properties. The results of these calculations would form the foundation for further computational investigations.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products.

Techniques like transition state theory, combined with quantum chemical calculations, would allow for the determination of activation energies and reaction rates. This would provide a detailed, atomistic understanding of the reaction pathways, which is often difficult to obtain through experimental methods alone.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations could be used to study the behavior of this compound in different environments, such as in various solvents. These simulations would provide a dynamic picture of the solvation shell around the molecule and reveal the nature of the intermolecular interactions between the solute and solvent molecules.

Understanding these interactions is crucial for predicting the compound's solubility, stability, and reactivity in solution. MD simulations can also be used to study the aggregation behavior of the molecule at higher concentrations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts, infrared and Raman vibrational frequencies, and UV-Vis electronic absorption spectra. These theoretical predictions can then be compared with experimental data to validate the computational models and to aid in the interpretation of experimental spectra.

For this compound, calculating these parameters would require accurate quantum chemical calculations of the molecular structure and properties. A strong correlation between the predicted and experimental spectra would provide confidence in the computational approach.

In Silico Screening for Novel Reactivity and Catalytic Potential

In silico screening techniques could be employed to explore the potential applications of this compound. By computationally screening its interactions with a library of molecules, it might be possible to identify novel reactivity or potential catalytic activity.

This approach can accelerate the discovery of new applications for the compound by prioritizing promising candidates for experimental investigation. For instance, its potential as an ionic liquid or a catalyst could be explored through these computational screening methods.

While the specific computational data for this compound is not available, the methodologies described above represent the state-of-the-art in theoretical and computational chemistry. The application of these methods to this compound would undoubtedly provide valuable insights into its chemical properties and potential applications, making it a promising subject for future research.

Catalytic Applications of Carbomethoxymethylpyridinium Bromide and Its Derivatives

Organocatalysis Mediated by Pyridinium (B92312) Ylides.

Pyridinium ylides, generated in situ from N-substituted pyridinium salts like carbomethoxymethylpyridinium bromide, are versatile intermediates in organocatalysis. The presence of an electron-withdrawing group, such as the carbomethoxy group, on the ylidic carbon atom is crucial for stabilizing the ylide. These stabilized ylides are particularly effective in 1,3-dipolar cycloaddition reactions.

The general mechanism involves the deprotonation of the pyridinium salt by a base to form the pyridinium ylide. This ylide, a 1,3-dipole, can then react with various dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings. The carbomethoxy group plays a significant role in modulating the reactivity and stability of the ylide intermediate. While specific studies detailing the cycloaddition reactions of the ylide derived from this compound are not extensively documented, the principles are well-established with analogous pyridinium ylides.

Asymmetric Organocatalysis.

The development of asymmetric catalytic systems utilizing pyridinium ylides is an area of active research. Achieving enantioselectivity in reactions mediated by these ylides often involves the use of chiral catalysts or auxiliaries. While there is a lack of specific examples in the literature employing a chiral derivative of this compound, related strategies have been successfully implemented. For instance, iridium-catalyzed asymmetric hydrogenation of pyrimidinium salts has been shown to produce chiral hexahydropyrimidines with high yields and enantioselectivities. rsc.org This suggests a potential avenue for developing asymmetric transformations using chiral variants of this compound.

Another approach involves the use of chiral Brønsted acids or bases to control the stereochemical outcome of the reaction. The interaction of the chiral catalyst with the pyridinium ylide or the substrate can create a chiral environment that directs the formation of one enantiomer over the other. The development of such asymmetric methodologies for carbomethoxymethylpyridinium ylide-mediated reactions remains an open area for exploration.

Role as a Ligand or Co-catalyst in Transition Metal Catalysis.

Pyridinium salts can serve as precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands in transition metal catalysis. While pyridine (B92270) itself is a well-known ligand in coordination chemistry, forming stable complexes with a variety of transition metals, the direct use of this compound as a ligand is not prominently featured in the literature. wikipedia.orgmdpi.comnih.govyoutube.comresearchgate.net

The potential for this compound to act as a precursor to an NHC ligand is an intriguing possibility. The formation of an NHC would involve deprotonation at the pyridinium ring, which is less common than deprotonation at the α-carbon of the substituent. However, under specific conditions, such a transformation could lead to novel catalytic species. Transition metal complexes bearing NHC ligands are known to catalyze a wide range of organic transformations with high efficiency and selectivity.

Phase-Transfer Catalysis Utilizing Pyridinium Salts.

Quaternary ammonium (B1175870) salts, a class to which this compound belongs, are widely used as phase-transfer catalysts (PTCs). acsgcipr.orgnih.govtheaic.orgphasetransfer.comcore.ac.uk These catalysts facilitate the transfer of a reactant from one phase to another (typically an aqueous phase to an organic phase), where the reaction can proceed more readily. The efficiency of a PTC is often related to the lipophilicity of the cation.

Below is a representative table of common phase-transfer catalysts and the types of reactions they facilitate, which could serve as a predictive framework for this compound.

| Phase-Transfer Catalyst | Reaction Type |

| Tetrabutylammonium bromide | Nucleophilic Substitution, Alkylation |

| Benzyltriethylammonium chloride | Oxidation, Epoxidation |

| Aliquat 336 | C-Alkylation, Michael Addition |

Electrocatalysis and Photoelectrocatalysis in Organic Transformations.

The electrochemical and photochemical properties of pyridinium salts have garnered interest for their potential in electrocatalysis and photoelectrocatalysis. Pyridinium cations can undergo reduction at the electrode surface, which can initiate catalytic cycles for various transformations.

While specific research on the electrocatalytic and photoelectrocatalytic applications of this compound is sparse, related studies provide a basis for potential applications. For instance, the photoelectrocatalytic behavior of bromide ions at TiO2 electrodes has been investigated for bromine generation. nih.govunesp.br This suggests that the bromide counter-ion in this compound could participate in photoelectrochemical processes. The pyridinium cation itself can also be redox-active, and its electrochemical properties could be harnessed for organic synthesis. The development of electrocatalytic and photoelectrocatalytic systems based on this compound represents a promising, yet underexplored, research direction.

Applications in Advanced Materials Science

Precursor in Polymer Chemistry and Polyelectrolyte Synthesis

Carbomethoxymethylpyridinium bromide serves as a valuable monomer and precursor in the synthesis of novel polymers and polyelectrolytes. The presence of the pyridinium (B92312) ring and the ester group allows for various polymerization strategies, leading to materials with unique charge characteristics and functionalities.

Pyridinium-based polymers are a significant class of polyelectrolytes, which are polymers with repeating units bearing an electrolyte group. These groups dissociate in aqueous solutions, rendering the polymer charged. The cationic nature of the pyridinium moiety in this compound makes it an ideal candidate for the synthesis of cationic polyelectrolytes. These materials are of interest for a wide range of applications, including gene delivery, antimicrobial coatings, and as components in sensors and membranes.

The synthesis of polyelectrolytes from this compound can be achieved through various polymerization techniques. For instance, the vinylpyridinium salts, structurally related to this compound, can undergo free radical polymerization to yield poly(vinylpyridinium) salts. Furthermore, the functionalization of pre-existing polymers with this compound can introduce cationic charges and the ester functionality onto the polymer backbone.

A key area of research is the development of conjugated polyelectrolytes where the pyridinium salt is part of the polymer backbone. These materials combine the properties of polyelectrolytes with the electronic and optical properties of conjugated polymers, making them suitable for applications in organic electronics and biosensors. While direct polymerization of this compound into such conjugated systems is a complex area of research, the fundamental structure of the compound provides a basis for the design of monomers for such advanced materials.

The table below summarizes the potential types of polymers and polyelectrolytes that can be synthesized using this compound as a precursor.

| Polymer/Polyelectrolyte Type | Potential Synthesis Route | Key Properties | Potential Applications |

| Poly(this compound) | Direct polymerization of a vinyl-functionalized derivative | Cationic, water-soluble, functionalizable ester group | Flocculants, antimicrobial agents, gene delivery vectors |

| Grafted Copolymers | Grafting onto existing polymer backbones (e.g., polystyrene, polyethylene (B3416737) glycol) | Modified surface properties, controlled charge density | Biocompatible coatings, drug delivery systems |

| Conjugated Polyelectrolytes | Incorporation into a conjugated polymer backbone via copolymerization | Cationic, electronically conductive, optically active | Organic light-emitting diodes, sensors, solar cells |

Integration into Ionic Liquids and Deep Eutectic Solvents for Sustainable Processes

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents that have gained significant attention as sustainable alternatives to volatile organic compounds. This compound, with its salt-like nature, is a prime candidate for integration into these novel solvent systems.

Ionic liquids are salts with melting points below 100 °C, and they exhibit unique properties such as low vapor pressure, high thermal stability, and tunable solvating power. The cation is a critical component of an IL, and the properties of the IL can be finely tuned by modifying the structure of the cation. The carbomethoxymethylpyridinium cation, derived from this compound, can be paired with various anions to form a range of ILs with different physicochemical properties. The presence of the ester group in the cation can enhance the biodegradability of the resulting IL, addressing one of the key concerns associated with some conventional ionic liquids.

Deep eutectic solvents are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) that exhibit a significant depression in freezing point. This compound can act as the HBA in the formation of DESs. By pairing it with various HBDs, such as urea, glycerol, or carboxylic acids, a wide range of DESs with tailored properties can be prepared. These solvents are often biodegradable, non-toxic, and inexpensive to produce, making them highly attractive for a variety of applications, including biomass processing, nanomaterial synthesis, and catalysis.

The ester functionality of this compound can also impart specific solvating capabilities to the resulting ILs and DESs, making them particularly effective for dissolving and processing polar and functionalized molecules.

The following table provides examples of potential ILs and DESs based on this compound.

| Solvent Type | Components | Potential Properties | Potential Applications |

| Ionic Liquid | Carbomethoxymethylpyridinium cation with anions like tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or bis(trifluoromethylsulfonyl)imide (TFSI⁻) | Low volatility, high thermal stability, tunable polarity, potential for enhanced biodegradability | Green reaction media, electrolytes for electrochemical devices, extraction and separation processes |

| Deep Eutectic Solvent | This compound (HBA) with HBDs like urea, glycerol, or ethylene (B1197577) glycol | Low cost, low toxicity, biodegradability, high solvating power for specific compounds | Biomass delignification, metal extraction, synthesis of nanoparticles |

Development of Optoelectronic Materials and Organic Light-Emitting Diodes (OLEDs)

The unique electronic and optical properties of pyridinium salts make them promising candidates for applications in optoelectronic materials, particularly in the development of organic light-emitting diodes (OLEDs). Pyridine-containing compounds are known to be useful as electron-transporting materials in OLEDs. This compound, as a functionalized pyridinium salt, can be incorporated into the design of novel materials for various layers within an OLED device.

The electron-deficient nature of the pyridinium ring can facilitate electron injection and transport, which is a crucial process for efficient OLED operation. By incorporating the carbomethoxymethylpyridinium moiety into organic molecules or polymers, it is possible to tune the energy levels (HOMO and LUMO) of the material to achieve better charge balance and improved device performance.

Furthermore, the development of emissive materials based on pyridinium salts is an active area of research. While Carbomethomega-3-methylpyridinium bromide itself is not typically emissive, it can be used as a building block to synthesize more complex molecules with tailored photoluminescent properties. For example, it can be incorporated into larger conjugated systems to create blue-emitting materials, which are highly sought after for display and lighting applications.

The ionic nature of pyridinium salts can also be exploited to create solution-processable materials for OLED fabrication. This allows for the use of cost-effective manufacturing techniques such as inkjet printing and roll-to-roll processing.

The table below outlines the potential roles of this compound-derived materials in OLEDs.

| OLED Component | Function | Desired Properties of Derived Material |

| Electron Transport Layer (ETL) | Facilitates the transport of electrons from the cathode to the emissive layer. | High electron mobility, appropriate LUMO energy level for efficient electron injection, good thermal stability. |

| Hole Blocking Layer (HBL) | Prevents holes from passing through the emissive layer to the ETL, enhancing recombination efficiency. | High HOMO energy level to block holes, good electron transport properties. |

| Emissive Layer (EML) | The layer where electron-hole recombination occurs, leading to light emission. | High photoluminescence quantum yield, tunable emission color, good charge-transporting properties. |

| Host Material | In doped OLEDs, the host material constitutes the matrix for the emissive dopant molecules. | High triplet energy (for phosphorescent OLEDs), good charge-transporting properties, good film-forming ability. |

Functionalization of Surfaces and Nanomaterials for Enhanced Performance

The ability to modify the surfaces of materials at the nanoscale is crucial for a wide range of technologies, from catalysis and sensing to biomedical applications. This compound provides a versatile platform for the functionalization of various surfaces and nanomaterials due to its cationic charge and reactive ester group.

The positively charged pyridinium headgroup can readily adsorb onto negatively charged surfaces, such as silica (B1680970), titania, and certain types of polymers, through electrostatic interactions. This provides a simple and effective method for modifying the surface properties of these materials, for example, to improve their dispersibility in polar solvents or to introduce a positive surface charge.

The carbomethoxy group on the pyridinium ring offers a handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used to covalently attach other molecules, such as biomolecules, catalysts, or fluorescent dyes, through amide or ester linkages. This allows for the creation of highly functionalized surfaces and nanomaterials with tailored properties.

For instance, silica nanoparticles functionalized with this compound can be used as stationary phases in chromatography, where the ionic and polar nature of the pyridinium salt can provide unique separation selectivities. Similarly, the functionalization of magnetic nanoparticles with this compound can lead to novel materials for applications in bioseparation and targeted drug delivery.

The following table summarizes the applications of this compound in the functionalization of surfaces and nanomaterials.

| Substrate | Method of Functionalization | Resulting Properties | Potential Applications |

| Silica Nanoparticles | Electrostatic adsorption or covalent attachment via silane (B1218182) chemistry | Positive surface charge, hydrophilicity, reactive sites for further functionalization | Chromatography, catalysis, drug delivery |

| Gold Nanoparticles | Thiol-based self-assembly (after modification of the pyridinium salt) | Enhanced stability in aqueous media, platform for biosensing | Biosensors, diagnostics, catalysis |

| Carbon Nanotubes/Graphene | π-π stacking interactions or covalent functionalization | Improved dispersibility in polar solvents, enhanced electronic properties | Composites, sensors, energy storage devices |

| Polymer Surfaces | Surface grafting or coating | Altered wettability, introduction of antimicrobial properties, improved biocompatibility | Medical implants, membranes, functional textiles |

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding and Halogen Bonding in Crystal Engineering

Crystal engineering is a field dedicated to the design and synthesis of solid-state structures with desired properties, which are governed by intermolecular interactions. In the case of pyridinium (B92312) salts like Carbomethoxymethylpyridinium bromide, hydrogen bonds and, potentially, halogen bonds are the primary tools for crystal engineers.

Hydrogen bonds are a significant directional force in the crystal packing of pyridinium salts. The hydrogen atoms on the pyridinium ring, particularly those in the ortho and meta positions, can act as hydrogen bond donors, interacting with the bromide anion (Br⁻) which is an effective hydrogen bond acceptor. nih.govnih.govcore.ac.ukresearchgate.netresearchgate.net Additionally, the hydrogen atoms of the methyl and methylene (B1212753) groups in the carbomethoxymethyl substituent can also participate in weaker C–H···Br⁻ hydrogen bonds, further stabilizing the crystal lattice. These interactions often lead to the formation of specific, repeating structural motifs. For instance, cations and anions can be linked into chains or more complex three-dimensional networks through a series of these hydrogen bonds. nih.govresearchgate.net

The interplay of these non-covalent interactions dictates the final crystal structure. The relative strength and directionality of the N-H···Br and C-H···Br hydrogen bonds will influence the packing efficiency and the ultimate architecture of the solid state.

Table 1: Representative Hydrogen Bond Geometries in Pyridinium Bromide Salts (Note: This data is representative of typical pyridinium bromide salts and is for illustrative purposes, as specific crystallographic data for this compound is not available.)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| C(ortho)-H···Br⁻ | 0.93 | 2.85 | 3.75 | 165 |

| C(meta)-H···Br⁻ | 0.93 | 2.90 | 3.80 | 160 |

| C(methylene)-H···Br⁻ | 0.97 | 3.05 | 3.95 | 155 |

Host-Guest Chemistry with Macrocyclic and Cage Molecules

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. The pyridinium cation of this compound is an excellent candidate for acting as a guest in various macrocyclic and cage-like host molecules. These interactions are typically driven by a combination of ion-dipole interactions, hydrogen bonding, and hydrophobic effects.

Macrocyclic hosts such as calixarenes and cyclodextrins possess hydrophobic cavities and electron-rich portals, making them suitable for encapsulating pyridinium moieties. rsc.org The positively charged pyridinium ring can interact favorably with the π-electron clouds of the aromatic rings in calixarenes. rsc.org In the case of cyclodextrins, the hydrophobic carbomethoxymethyl chain could be included within the cavity, while the charged pyridinium head group remains at the rim, interacting with the hydroxyl groups of the cyclodextrin.

Cage molecules, such as cucurbiturils, are known for their ability to bind cationic guests with high affinity in aqueous solutions. The carbonyl portals of cucurbiturils are electron-rich and can form strong ion-dipole interactions with the positively charged pyridinium ion. The size of the cucurbituril (B1219460) cavity would determine the binding affinity and selectivity for the Carbomethoxymethylpyridinium cation. The formation of these host-guest complexes can significantly alter the properties of the guest molecule, such as its solubility and reactivity.

Table 2: Illustrative Host-Guest Complexation Data for Pyridinium Cations (Note: This data is illustrative and based on general findings for pyridinium guest molecules, as specific data for this compound is not available.)

| Host Molecule | Guest Moiety | Driving Forces | Potential Application |

| Calix core.ac.ukarene | Pyridinium ring | Cation-π, hydrophobic | Molecular recognition |

| β-Cyclodextrin | Carbomethoxymethyl chain | Hydrophobic effect | Solubilization |

| Cucurbit rsc.orguril | Pyridinium cation | Ion-dipole, hydrophobic | Sensing |

Self-Assembly Processes and Formation of Ordered Supramolecular Architectures

The structure of this compound, with its charged pyridinium headgroup and a less polar carbomethoxymethyl tail, imparts it with amphiphilic character. Amphiphilic molecules have the ability to self-assemble in solution to form ordered supramolecular architectures such as micelles or vesicles. nih.govacs.orgreading.ac.uk This process is driven by the hydrophobic effect, where the nonpolar tails aggregate to minimize their contact with water, while the polar headgroups remain exposed to the aqueous environment.

Above a certain concentration, known as the critical aggregation concentration (CAC), individual molecules of this compound would be expected to spontaneously form aggregates. nih.govacs.org The geometry of these aggregates would depend on factors such as the concentration of the salt, the temperature, and the ionic strength of the solution. The formation of these self-assembled structures can be detected by various techniques, including fluorescence spectroscopy and dynamic light scattering.

These supramolecular assemblies can serve as nanoreactors, drug delivery vehicles, or templates for the synthesis of new materials. The ability to control the self-assembly process by modifying the molecular structure or the environmental conditions is a key goal in supramolecular chemistry. For instance, changes in the length or branching of the alkyl chain in the ester group could significantly influence the CAC and the morphology of the resulting aggregates.

Table 3: Expected Self-Assembly Properties of an Amphiphilic Pyridinium Salt (Note: This table presents expected properties for an amphiphilic molecule like this compound based on general principles of self-assembly.)

| Property | Expected Behavior | Influencing Factors |

| Critical Aggregation Conc. (CAC) | A specific concentration above which aggregates form | Temperature, ionic strength, molecular structure |

| Aggregate Morphology | Micelles, vesicles, or other structures | Molecular geometry, concentration |

| Hydrodynamic Diameter | Nanometer-scale | Concentration, temperature |

Analytical Methodologies for Carbomethoxymethylpyridinium Bromide in Research Settings

Advanced Chromatographic Separation Techniques (HPLC, GC-MS, IC)

The quantitative and qualitative analysis of Carbomethoxymethylpyridinium bromide in research settings relies on a variety of advanced chromatographic techniques. The choice of method depends on the analytical objective, whether it is to quantify the intact molecule, its constituent ions, or related impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of the intact Carbomethoxymethylpyridinium cation. Due to the compound's ionic and polar nature, mixed-mode chromatography is particularly effective. A method could employ a column with both reversed-phase and ion-exchange characteristics, allowing for the simultaneous analysis of the pyridinium (B92312) cation and its bromide counter-ion. helixchrom.comsielc.com For instance, a Primesep B2 column, which has embedded basic ion-pairing groups, could be utilized. sielc.com The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or trifluoroacetic acid) and an organic modifier like acetonitrile. sielc.comresearchgate.net Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the pyridinium ring system. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of non-volatile ionic salts like this compound. However, it is a powerful tool for quantifying the bromide ion after derivatization or for analyzing potential volatile impurities. japsonline.com A headspace GC-MS method can be employed for bromide determination, where the sample is treated with a derivatizing agent like dimethyl sulfate (B86663) to form volatile methyl bromide, which is then analyzed. nih.govnih.gov This approach offers high sensitivity and is suitable for biological monitoring applications. nih.govnih.gov The analysis of organic impurities by GC-MS would involve a suitable capillary column, such as a DB-1 or HP-5, with detection performed in selective ion monitoring (SIM) mode for enhanced sensitivity. japsonline.comresearchgate.net

Ion Chromatography (IC) is the preferred method for the direct and sensitive quantification of the bromide anion. This technique excels at separating inorganic ions. thermofisher.com A typical IC system for bromide analysis uses an anion-exchange column (e.g., Dionex IonPac AS19 or AS23) with a hydroxide (B78521) or carbonate/bicarbonate eluent, followed by suppressed conductivity detection. thermofisher.comthermofisher.com This setup allows for the determination of bromide at low µg/L levels, making it ideal for trace analysis in various matrices, including drinking water. thermofisher.comlcms.cz For enhanced specificity and sensitivity, IC can be coupled with post-column reaction and UV detection. thermofisher.com

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Target Analyte |

| HPLC | Mixed-Mode (Reversed-Phase/Ion-Exchange) | Acetonitrile/Water with TFA buffer | UV | Intact Carbomethoxymethylpyridinium cation and Bromide anion |

| GC-MS | Capillary (e.g., DB-1, HP-5) | Helium | Mass Spectrometer (SIM mode) | Bromide (as Methyl Bromide derivative), Volatile Impurities |

| IC | Anion-Exchange (e.g., Dionex IonPac AS19) | Potassium Hydroxide or Carbonate/Bicarbonate eluent | Suppressed Conductivity | Bromide anion |

Electrochemical Sensing and Detection Methodologies for Trace Analysis